N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
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Description
N-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, also known as MMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPO belongs to the class of compounds known as oxamides, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Enantioselective Synthesis
A study by Calvez, Chiaroni, and Langlois (1998) discussed the preparation of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, showcasing a methodology that could potentially be applied to synthesize complex structures similar to N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide (Calvez, Chiaroni, & Langlois, 1998).
Pharmacological Characterization
Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor antagonist, highlighting the potential for substances with similar structures in the treatment of depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Optical Properties
Briseño-Ortega et al. (2018) reported on the synthesis and optical properties of oxazolo[4,5-b]pyridines, a study that could inform the development of organic semiconductors using analogs of N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide (Briseño-Ortega et al., 2018).
Anticancer Activity
Zheng et al. (2015) synthesized dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands and evaluated their in vitro anticancer activities. This research indicates the potential of structurally similar compounds in cancer therapy (Zheng et al., 2015).
Sigma(1) Receptor Binding and Activity
Berardi et al. (2005) explored the binding and activity at the sigma(1) receptor with N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives, which could guide the design of compounds with selective binding and activity for neurological research and therapy (Berardi et al., 2005).
properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12-6-7-14(24-2)13(11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSXVANZVUQGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide |
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